molecular formula C16H20N4O5S B2755151 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850936-58-2

4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2755151
CAS RN: 850936-58-2
M. Wt: 380.42
InChI Key: PBXMICGKIOKMPV-UHFFFAOYSA-N
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Description

4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide, also known as DB844, is a synthetic compound that has been extensively studied for its potential use as an antimicrobial agent. DB844 belongs to the class of compounds known as benzamides and has a molecular weight of 448.58 g/mol.

Scientific Research Applications

Antimicrobial and Anti-Inflammatory Applications

  • Synthesis and Biological Screening: A study highlighted the synthesis of various bioactive molecules, including derivatives of 1,3,4-oxadiazole-2-thiol, which were screened for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This indicates potential applications in developing treatments for bacterial infections and inflammation-related conditions (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Cancer Research and Pharmacological Potential

  • Novel Anthranilic Acid Derivatives: Research on novel anthranilic acid derivatives, including compounds with sulfonyl groups, demonstrated their efficacy as soluble guanylyl cyclase (sGC) agonists, which can have potential applications in cancer therapy and vasodilator drugs (Schindler et al., 2006).
  • Anticancer Agent Synthesis: A study synthesized a series of benzamides, including sulfonyl morpholine derivatives, and evaluated their antibacterial activity. One of the compounds exhibited significant activity against various bacterial strains, suggesting its potential as a therapeutic agent in cancer treatment (Aziz ur-Rehman et al., 2015).

Material Science and Polymer Chemistry

  • Aromatic Polyamide-Hydrazides Synthesis: The synthesis of aromatic polyamide-hydrazides containing sulfone-ether linkages, derived from compounds including 1,3,4-oxadiazole, demonstrated their potential use in material science and polymer chemistry, offering insights into their solubility, hydrophilicity, and thermal properties (Mohamed & Fahmy, 2009).

Corrosion Inhibition and Metal Treatment

  • Corrosion Inhibition Properties: Research on benzimidazole derivatives bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid showed the potential of these compounds in corrosion inhibition. The study combined physicochemical and theoretical methods to assess their efficacy (Ammal, Prajila, & Joseph, 2018).

properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5S/c1-10-8-20(9-11(2)24-10)26(22,23)14-6-4-13(5-7-14)15(21)17-16-19-18-12(3)25-16/h4-7,10-11H,8-9H2,1-3H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXMICGKIOKMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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